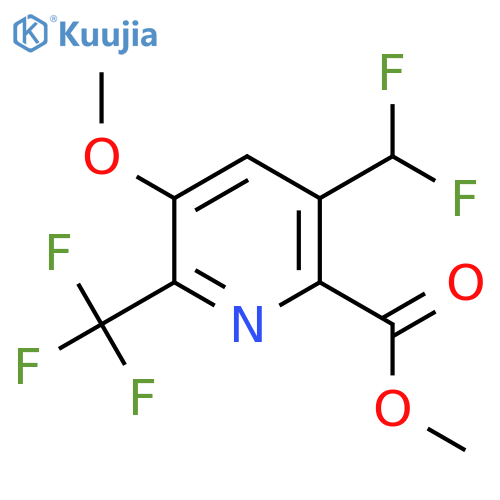

Cas no 1805608-47-2 (Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate

-

- インチ: 1S/C10H8F5NO3/c1-18-5-3-4(8(11)12)6(9(17)19-2)16-7(5)10(13,14)15/h3,8H,1-2H3

- InChIKey: JOCGQPKFXVTBBI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(C(F)(F)F)=NC=1C(=O)OC)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 323

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 48.4

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018573-500mg |

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate |

1805608-47-2 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029018573-1g |

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate |

1805608-47-2 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029018573-250mg |

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate |

1805608-47-2 | 95% | 250mg |

$1,058.40 | 2022-04-01 |

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylateに関する追加情報

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1805608-47-2): A Comprehensive Overview

Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1805608-47-2) is a highly specialized compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its chemical name, is a derivative of pyridine with multiple fluorinated substituents, which contribute to its unique chemical and biological properties. The compound's structure includes a methyl ester group, a difluoromethyl group, a methoxy group, and a trifluoromethyl group, all attached to the pyridine ring. These functional groups play crucial roles in determining the compound's reactivity, stability, and biological activity.

The molecular formula of Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate is C11H9F5NO3, and its molecular weight is approximately 290.18 g/mol. The compound's physical properties include a white crystalline solid form with a melting point of around 75-77°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water.

In terms of synthesis, Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate can be prepared through several methods. One common approach involves the reaction of 3-difluoromethyl-5-methoxy-6-trifluoromethylpyridine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction yields the desired product with high purity and yield. Another method involves the direct coupling of appropriate pyridine derivatives using transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.

The biological activity of Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate has been extensively studied due to its potential applications in pharmaceuticals and agrochemicals. Recent research has shown that this compound exhibits potent antimicrobial and antiviral properties. For instance, studies have demonstrated its efficacy against various bacterial strains, including multidrug-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). Additionally, it has shown promise in inhibiting viral replication, particularly for enveloped viruses like influenza and herpes simplex virus (HSV).

In the context of pharmaceutical development, Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate has been evaluated for its potential as a lead compound in drug discovery programs. Its unique structure and functional groups make it an attractive candidate for optimizing pharmacological properties such as potency, selectivity, and bioavailability. Preclinical studies have indicated that this compound has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity profiles in animal models.

The mechanism of action of Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to disrupt cell membrane integrity by interacting with lipid bilayers due to the presence of fluorinated groups. Another potential mechanism involves the inhibition of key enzymes involved in microbial metabolism or viral replication processes.

In addition to its antimicrobial and antiviral activities, Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate has also shown promise in other therapeutic areas. For example, recent studies have explored its potential as an anti-inflammatory agent due to its ability to modulate inflammatory cytokines and reduce oxidative stress. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

The environmental impact of Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate is another important consideration in its development and application. Research has indicated that this compound has low environmental persistence and degrades rapidly under natural conditions, minimizing its ecological footprint. However, ongoing studies are necessary to fully assess its long-term environmental impact.

In conclusion, Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1805608-47-2) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the mechanisms of action and potential applications of this compound will emerge, further solidifying its importance in the field.

1805608-47-2 (Methyl 3-(difluoromethyl)-5-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate) 関連製品

- 2137503-41-2(1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate)

- 2248405-45-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate)

- 338402-33-8(4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine)

- 51292-42-3(2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid)

- 1501660-35-0(1-2-(cyclopentylmethoxy)ethyl-1H-pyrazol-3-amine)

- 2171635-56-4(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid)

- 1188535-58-1(1,2-Dichloro-3-fluoro-4-iodobenzene)

- 1207029-38-6(N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide)

- 2137899-81-9(Cyclobutanesulfonamide, N,3,3-trimethyl-)

- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)